2,6-difluoro-N-(3-methylphenyl)benzamide 2,6-difluoro-N-(3-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 878077-35-1
VCID: VC21404961
InChI: InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
SMILES: CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Molecular Formula: C14H11F2NO
Molecular Weight: 247.24g/mol

2,6-difluoro-N-(3-methylphenyl)benzamide

CAS No.: 878077-35-1

Cat. No.: VC21404961

Molecular Formula: C14H11F2NO

Molecular Weight: 247.24g/mol

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(3-methylphenyl)benzamide - 878077-35-1

Specification

CAS No. 878077-35-1
Molecular Formula C14H11F2NO
Molecular Weight 247.24g/mol
IUPAC Name 2,6-difluoro-N-(3-methylphenyl)benzamide
Standard InChI InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Standard InChI Key GLJNSSJUIBRIQJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F

Introduction

Chemical Identity and Structural Characteristics

2,6-Difluoro-N-(3-methylphenyl)benzamide is an organic compound belonging to the benzamide class of chemicals. It features a 2,6-difluoro-substituted benzene ring connected to a 3-methylphenyl group through an amide linkage. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.

Basic Chemical Information

The compound is characterized by specific chemical identifiers that enable its unambiguous identification in scientific literature and chemical databases. Table 1 presents the key chemical identifiers for 2,6-difluoro-N-(3-methylphenyl)benzamide.

Table 1: Chemical Identifiers of 2,6-Difluoro-N-(3-methylphenyl)benzamide

ParameterValue
CAS Number878077-35-1
Molecular FormulaC₁₄H₁₁F₂NO
Molecular Weight247.24 g/mol
IUPAC Name2,6-difluoro-N-(3-methylphenyl)benzamide
Standard InChIInChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Standard InChIKeyGLJNSSJUIBRIQJ-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
PubChem Compound ID532219

The molecular structure features a benzamide core with two strategically positioned fluorine atoms at the 2 and 6 positions of one benzene ring, while the other benzene ring contains a methyl substituent at the 3 position. This arrangement creates a unique electronic distribution that influences the compound's physical, chemical, and potentially biological properties.

Structural Features

The compound's architecture consists of several key structural elements:

  • A 2,6-difluoro-substituted benzoyl group that serves as the acyl component of the amide linkage

  • A 3-methylphenyl group that functions as the amine component of the amide

  • An amide (-CONH-) linkage connecting these two aromatic systems

This specific structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the fluorine atoms and the electron-donating properties of the methyl group. The presence of the amide bond also introduces potential for hydrogen bonding, which can be significant for interactions with biological systems and solubility characteristics.

Physical and Chemical Properties

The physical and chemical properties of 2,6-difluoro-N-(3-methylphenyl)benzamide are influenced by its molecular structure, particularly the presence of fluorine atoms and the amide linkage. These properties are crucial for understanding its behavior in various chemical environments and potential applications.

PropertyValueSource
Physical StateSolid at room temperatureInferred from structure
Molecular Weight247.24 g/molCalculated
AppearanceNot specifically reported-
SolubilityLimited water solubility; Likely soluble in organic solventsInferred from structure

The presence of two fluorine atoms in the 2,6-difluorobenzamide portion likely influences the compound's physical properties, including its melting point and solubility characteristics. The aromatic rings contribute to π-stacking interactions, potentially affecting crystalline structure and solubility in different solvents.

Chemical Reactivity

The chemical reactivity of 2,6-difluoro-N-(3-methylphenyl)benzamide is primarily determined by its functional groups:

  • The amide linkage (-CONH-) can participate in hydrogen bonding as both a donor and acceptor

  • The 2,6-difluoro substitution creates a unique electronic environment around the carbonyl group

  • The 3-methylphenyl group contributes to the compound's lipophilicity and potential interactions with aromatic systems

These structural features contribute to the compound's stability and reactivity patterns in various chemical environments. The amide bond is generally stable under physiological conditions but can be hydrolyzed under strong acidic or basic conditions.

Related Compounds and Structural Analogues

2,6-Difluoro-N-(3-methylphenyl)benzamide belongs to a broader family of substituted benzamides, with several structurally related compounds reported in the literature. Understanding these relationships provides context for its properties and potential applications.

Direct Structural Analogues

Several compounds closely related to 2,6-difluoro-N-(3-methylphenyl)benzamide have been reported:

  • 2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 392245-07-7) - Contains an additional thiadiazole ring between the amide linkage and the methylphenyl group

  • N-Ethyl-N-(3-methylphenyl)-2,6-difluorobenzamide (IUPAC Standard InChIKey: MJFSVBZICOYLPW-UHFFFAOYSA-N) - Contains an additional ethyl group on the amide nitrogen

These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities, providing opportunities for structure-activity relationship studies.

Comparative Analysis

Table 3: Comparison of 2,6-Difluoro-N-(3-methylphenyl)benzamide with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2,6-Difluoro-N-(3-methylphenyl)benzamideC₁₄H₁₁F₂NO247.24 g/molBase structure
2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideC₁₆H₁₁F₂N₃OS331.34 g/molContains thiadiazole ring
N-Ethyl-N-(3-methylphenyl)-2,6-difluorobenzamideC₁₆H₁₅F₂NO275.29 g/molContains N-ethyl substituent

The comparative analysis highlights how subtle structural modifications can lead to significant changes in molecular properties. The addition of a thiadiazole ring or an N-ethyl group alters the electronic distribution, three-dimensional structure, and potentially the biological interactions of these compounds .

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